4-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide
Overview
Description
4-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClN3O5S. It is commonly known as sulfachloropyridazine and belongs to the class of sulfonamide antibiotics. This compound is widely used in scientific research for its various applications in the field of medicine, biology, and chemistry.
Scientific Research Applications
Sulfachloropyridazine is widely used in scientific research for its various applications. It has been found to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. It is also used as a tool to study the effects of sulfonamide antibiotics on bacterial growth and metabolism. Sulfachloropyridazine has been used in the development of new antibiotics and in the study of antibiotic resistance mechanisms.
Mechanism of Action
Sulfachloropyridazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria. By inhibiting the synthesis of folic acid, sulfachloropyridazine prevents the growth and replication of bacteria, leading to their death.
Biochemical and Physiological Effects:
Sulfachloropyridazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and replication of bacteria, leading to their death. It has also been found to have anti-inflammatory and immunomodulatory effects. Sulfachloropyridazine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
Sulfachloropyridazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also effective against a wide range of bacteria, making it a useful tool for studying bacterial growth and metabolism. However, sulfachloropyridazine has some limitations. It is not effective against all types of bacteria, and some bacteria have developed resistance to sulfonamide antibiotics.
Future Directions
There are several future directions for the study of sulfachloropyridazine. One area of research is the development of new antibiotics based on the structure of sulfachloropyridazine. Another area of research is the study of antibiotic resistance mechanisms and the development of new strategies to combat antibiotic resistance. Additionally, the anti-inflammatory and immunomodulatory effects of sulfachloropyridazine could be further studied for potential therapeutic applications.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-sulfamoylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-22-13-7-2-9(15)8-12(13)18-14(19)17-10-3-5-11(6-4-10)23(16,20)21/h2-8H,1H3,(H2,16,20,21)(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBHZRAKFPZLLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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